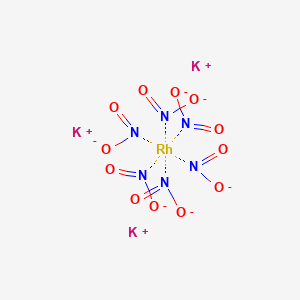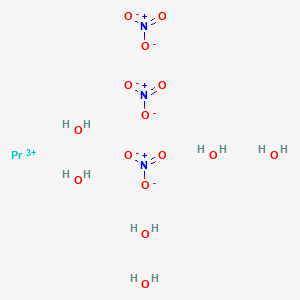
4-Chloropyrimidine-5-carbonitrile
Descripción general
Descripción
“4-Chloropyrimidine-5-carbonitrile” is a chemical compound that has been used in the synthesis of various derivatives . It is a part of the pyrimidine family, which are aromatic heterocyclic compounds .
Synthesis Analysis
The synthesis of “4-Chloropyrimidine-5-carbonitrile” involves the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone . This yields the corresponding substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile analogues . Treatment of these with phosphorus oxychloride and N,N-dimethylaniline results in the 4-chloropyrimidine derivative .
Molecular Structure Analysis
The molecular structure of “4-Chloropyrimidine-5-carbonitrile” is represented by the formula C5H2ClN3 . It is a part of the pyrimidine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Chemical Reactions Analysis
“4-Chloropyrimidine-5-carbonitrile” can react with various arylthiols, arylamines, and 1-substituted piperazines to yield the respective 4-arylthio, 4-arylamino, and 4-piperazino derivatives . These reactions are part of the process of synthesizing various derivatives of “4-Chloropyrimidine-5-carbonitrile”.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloropyrimidine-5-carbonitrile” include a molecular weight of 139.542, a density of 1.4±0.1 g/cm3, and a boiling point of 289.3±20.0 °C at 760 mmHg . Its molecular formula is C5H2ClN3 .
Aplicaciones Científicas De Investigación
Anticancer Agent Development
4-Chloropyrimidine-5-carbonitrile: derivatives have been explored as potential anticancer agents. These compounds can act as ATP mimicking tyrosine kinase inhibitors, targeting specific receptors like EGFRWT and EGFRT790M . They have shown in vitro cytotoxic activities against various human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer cells .
Kinase Inhibitory Activity
The derivatives of 4-Chloropyrimidine-5-carbonitrile have been synthesized and evaluated for their kinase inhibitory activities. This is particularly relevant in the context of cancer treatment, where the inhibition of certain kinases can lead to the suppression of tumor growth .
Cell Cycle Arrest and Apoptosis Induction
Some studies have indicated that 4-Chloropyrimidine-5-carbonitrile derivatives can arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells. This is a crucial mechanism by which these compounds exert their anticancer effects .
Caspase Activation
These compounds have also been associated with the upregulation of caspase-3 levels, which plays a significant role in the execution-phase of cell apoptosis. This is particularly important in the programmed cell death of cancer cells .
Molecular Docking Studies
Molecular docking studies are conducted to understand the interaction between 4-Chloropyrimidine-5-carbonitrile derivatives and their target proteins. This helps in the rational design of more effective anticancer drugs .
ADMET Property Analysis
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are performed to predict the drug-likeness and pharmacokinetic properties of these compounds. This is a critical step in drug development to ensure safety and efficacy .
Mecanismo De Acción
Target of Action
4-Chloropyrimidine-5-carbonitrile primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to events including cell proliferation, differentiation, and survival .
Mode of Action
4-Chloropyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound’s action on EGFR affects multiple downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting EGFR, 4-Chloropyrimidine-5-carbonitrile disrupts these pathways, leading to reduced cell proliferation and increased apoptosis .
Result of Action
The action of 4-Chloropyrimidine-5-carbonitrile results in significant cell cycle arrest and apoptotic effects in cancer cells . Specifically, it can arrest the cell cycle at the G2/M phase . Additionally, it upregulates the level of caspase-3, a key effector in the process of apoptosis .
Safety and Hazards
Direcciones Futuras
Future research on “4-Chloropyrimidine-5-carbonitrile” and its derivatives could focus on their potential as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have shown in vitro cytotoxic activities against a panel of human tumor cell lines , suggesting potential applications in cancer treatment.
Propiedades
IUPAC Name |
4-chloropyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-4(1-7)2-8-3-9-5/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJJQADVZUHQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520127 | |
| Record name | 4-Chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrimidine-5-carbonitrile | |
CAS RN |
16357-68-9 | |
| Record name | 4-Chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















